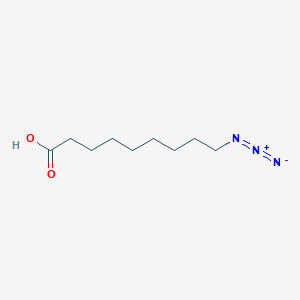

9-Azidononanoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

9-azidononanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17N3O2/c10-12-11-8-6-4-2-1-3-5-7-9(13)14/h1-8H2,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDKGQZWXTZZOCD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCCCN=[N+]=[N-])CCCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide: Solubility and Handling of 9-Azidononanoic Acid for Bioconjugation

Executive Summary

9-Azidononanoic acid (C9-Azide) is a medium-chain fatty acid derivative functionalized with a terminal azide group. It is a critical reagent in chemical biology, primarily utilized for metabolic labeling of lipids and subsequent detection via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

This guide addresses the physicochemical challenges of handling this compound, specifically its amphiphilic nature—possessing a hydrophobic alkyl tail and a polar head group. While highly soluble in organic solvents, it presents significant "crash-out" (precipitation) risks in aqueous buffers. The protocols below provide a self-validating framework for preparing stable stock solutions in Dimethyl Sulfoxide (DMSO) and Ethanol (EtOH) and delivering them effectively into biological systems.

Part 1: Physicochemical Profile & Solubility Data[1]

Understanding the molecular drivers of solubility is essential for troubleshooting precipitation issues.

| Property | Value / Characteristic | Implication for Handling |

| Molecular Formula | C | Medium-chain fatty acid. |

| Molecular Weight | ~199.25 g/mol | Low MW facilitates rapid diffusion but does not guarantee water solubility. |

| LogP (Predicted) | ~2.5 - 3.0 | Moderately lipophilic. Partitions preferably into membranes/organic solvents. |

| Azide Group | Terminal (-N | Polar but non-ionic. Stable at physiological pH; shock-stable (C/N ratio > 3). |

| Acid Group | Carboxylic (-COOH) | pKa ~4.8. Ionized (deprotonated) at pH 7.4, increasing aqueous solubility slightly. |

Solubility Limits (Experimental & Analog-Derived)

Data synthesized from structural analogs (e.g., 9-oxononanoic acid, azidododecanoic acid) and standard click chemistry reagent profiles.

| Solvent | Solubility Limit | Stability | Recommended Use |

| DMSO | > 50 mM (> 10 mg/mL) | High (Months at -20°C) | Preferred Stock. Best for CuAAC reactions and long-term storage. |

| Ethanol (Abs.) | > 50 mM (> 10 mg/mL) | Moderate (Weeks at -20°C) | Alternative Stock. Use when DMSO toxicity is a concern for sensitive cells. |

| DMF | > 50 mM | High | Alternative to DMSO for peptide coupling. |

| Water/PBS | < 0.5 mM (Sparingly) | Low (Precipitates rapidly) | Do not use for stock. Only for final dilution. |

Part 2: Decision Framework – Solvent Selection

Choosing between DMSO and Ethanol is not arbitrary; it depends on your downstream application.

Figure 1: Decision tree for selecting the optimal solvent based on biological sensitivity and application type.

Part 3: Experimental Protocols

Protocol A: Preparation of 50 mM Stock Solution (Master Mix)

Objective: Create a stable, high-concentration master stock for long-term storage. Reagents: this compound (solid/oil), Anhydrous DMSO (Grade: PCR/Sequencing).

-

Equilibration: Allow the vial of this compound to equilibrate to room temperature before opening. This prevents condensation of atmospheric moisture, which degrades the azide over time.

-

Weighing: Weigh approximately 10 mg of this compound into a clean, amber glass vial.

-

Calculation: Mass (mg) / 199.25 (MW) = Moles.

-

Volume Required: Moles / 0.050 M = Volume of DMSO (L).

-

-

Solubilization: Add the calculated volume of anhydrous DMSO.

-

Example: For 10 mg (50.1 µmol), add 1.00 mL DMSO to achieve ~50 mM.

-

-

Agitation: Vortex vigorously for 30 seconds.

-

Self-Validation Check: Inspect the solution against a light source. It must be completely clear and colorless. If "schlieren" lines (wavy optical distortions) or particulates are visible, vortex for an additional 60 seconds or sonicate in a water bath at 30°C for 5 minutes.

-

-

Storage: Aliquot into single-use volumes (e.g., 50 µL) to avoid freeze-thaw cycles. Overlay with Argon or Nitrogen gas if available. Store at -20°C.

Protocol B: Aqueous Dilution (The "BSA Carrier" Method)

Context: Direct dilution of fatty acids into aqueous media often results in invisible micro-precipitates, leading to poor cellular uptake and inconsistent data. The BSA (Bovine Serum Albumin) Carrier Method is the gold standard for delivering fatty acids to cells.

Workflow:

-

Prepare Media: Warm culture media (e.g., DMEM) containing 1% Fatty Acid-Free BSA to 37°C.

-

Rapid Injection: While vortexing the warmed media, slowly inject the required volume of DMSO Stock (from Protocol A).

-

Target: Final concentration typically 10–100 µM.

-

Limit: Ensure final DMSO concentration is < 0.1% (v/v).

-

-

Conjugation: Incubate the media at 37°C for 15 minutes before adding to cells. This allows the this compound to bind to the hydrophobic pockets of BSA, solubilizing it effectively.

-

Visual Check: The media should remain clear. Turbidity indicates precipitation.

Figure 2: The BSA Carrier Method workflow prevents precipitation of the hydrophobic fatty acid tail in aqueous media.

Part 4: Troubleshooting & Safety

Troubleshooting Common Issues

| Symptom | Probable Cause | Corrective Action |

| Cloudiness upon dilution | "Crash-out" effect; concentration too high or mixing too slow. | Use the BSA Carrier Method (Protocol B). Reduce stock concentration. |

| Loss of Signal (Click) | Azide degradation or steric hindrance. | Ensure stock was stored at -20°C. Verify CuAAC reagents (Cu(I) is unstable; prepare fresh). |

| Cell Toxicity | Solvent toxicity or high fatty acid load. | Switch from DMSO to Ethanol. Titrate fatty acid concentration (100 µM |

Safety: Handling Organic Azides

While this compound is a stable organic azide (C/N ratio

-

Heat Sensitivity: Do not heat stock solutions above 40°C.

-

Metal Compatibility: Avoid contact with copper or lead pipes (plumbing) during disposal, as this can form highly explosive metal azides. Quench with excess water.

-

PPE: Wear nitrile gloves and safety glasses.

References

Metabolic Labeling of Lipids Using 9-Azidononanoic Acid: A Technical Guide

Topic: Metabolic Labeling of Lipids Using 9-Azidononanoic Acid Content Type: Technical Guide / Whitepaper Author Persona: Senior Application Scientist[1][2][3][4][5]

Executive Summary

The interrogation of lipid metabolism and trafficking has historically been hampered by the lack of specific, non-destructive tools.[2][4][5] this compound (9-ANA) represents a precise bioorthogonal probe that bridges the gap between bulk lipid analysis and specific protein lipidation studies.[1][2][3][4][5] Unlike longer-chain analogs such as 15-azidopentadecanoic acid (mimicking palmitate) or 12-azidododecanoic acid (mimicking myristate), 9-ANA functions as a medium-chain fatty acid (MCFA) surrogate.[1][2][3][4][5]

This guide details the mechanistic basis and experimental protocols for utilizing 9-ANA to visualize lipid flux, membrane incorporation, and—in specific chemoenzymatic contexts—site-specific protein lipidation.[1][2][3][4][5] It is designed for researchers requiring high-fidelity tracking of lipid dynamics without the radioactive burden of 3H-labeling.[1][2][3][4][5]

Mechanistic Principles

The Chemical Probe

This compound (C9-Azide) is a saturated fatty acid functionalized with a terminal azide group (

-

Formula:

-

Bio-mimicry: It mimics nonanoic acid (pelargonic acid).[2][3][4][5] Due to its medium chain length, it exhibits distinct uptake kinetics compared to long-chain fatty acids (LCFAs), often bypassing the CPT1-dependent carnitine shuttle for mitochondrial entry, though it can also be incorporated into cytosolic triglycerides (TAGs) and phospholipids under specific conditions.[2][3][4][5]

Metabolic Fate & Labeling Pathways

Once exogenous 9-ANA enters the cell (via passive diffusion or CD36/FATP transporters), it is activated by acyl-CoA synthetases (ACS) to form 9-Azidononanoyl-CoA .[1][2][3][4][5] From here, it diverges into two primary applications:

-

Bulk Lipid Incorporation (Metabolic Flux): The activated CoA-thioester is utilized by acyltransferases (e.g., GPAT, AGPAT) to acylate glycerol backbones, integrating the probe into phosphatidylcholine (PC), phosphatidylethanolamine (PE), or neutral lipids (TAGs).[2][4][5] This allows for the visualization of de novo lipid synthesis and organelle-specific lipid accumulation (e.g., Lipid Droplets).[2][3][4][5]

-

Chemoenzymatic Protein Tagging (LplA Ligation): A specialized but critical application involves the engineered E. coli Lipoic Acid Ligase (LplA).[2][3][4][5][6] 9-ANA is a specific substrate for LplA mutants (e.g., W37V), which ligate the probe onto a specific 13-amino acid "LAP" peptide sequence genetically fused to a target protein.[2][3][4][5] This is distinct from general metabolic labeling and allows for site-specific visualization of proteins.[1][2][3][4][5]

The Detection Step (Click Chemistry)

The azide handle is biologically inert.[2][3][4][5] Visualization requires a bioorthogonal reaction with an alkyne-tagged reporter (fluorophore or biotin) via:

-

CuAAC (Copper-Catalyzed Azide-Alkyne Cycloaddition): High speed, but Cu(I) is toxic to live cells; used for fixed samples.[1][2][3][4][5]

-

SPAAC (Strain-Promoted Azide-Alkyne Cycloaddition): Uses cyclooctynes (e.g., DBCO, BCN); biocompatible and suitable for live-cell pulse-chase experiments.[1][2][3][4][5]

Visualization of Metabolic Pathways[1][2][3][4][5]

The following diagram illustrates the cellular fate of 9-ANA, distinguishing between bulk lipid incorporation and enzymatic protein tagging.

Caption: Metabolic trajectory of 9-ANA from uptake to activation (CoA) and divergence into bulk lipid synthesis or enzymatic protein ligation.[1][2][3][4][5]

Experimental Protocol: Metabolic Labeling of Adherent Cells

This protocol is optimized for mammalian cell lines (e.g., HeLa, HEK293, CHO) to visualize bulk lipid distribution.[2][3][4]

Reagents & Preparation

| Reagent | Specification | Preparation Notes |

| This compound | >95% Purity | Dissolve in high-quality DMSO to 100 mM stock.[1][2][3][4][5] Store at -20°C under Argon. |

| Labeling Medium | DMEM/RPMI | Supplement with 10% Dialyzed FBS or 1% Fatty Acid-Free BSA .[1][2][3][4][5] Note: Standard FBS contains competing endogenous lipids.[1][2][3][4] |

| Click Reagent | DBCO-Cy5 or Alexa Fluor 488 Alkyne | Dissolve to 1-5 mM in DMSO.[1][2][3][4][5] |

| Fixative | 4% Paraformaldehyde (PFA) | Freshly prepared in PBS (pH 7.4).[2][4][5] |

Step-by-Step Workflow

Phase 1: Pulse Labeling[1][2][3][4]

-

Seeding: Plate cells on glass coverslips to reach 60-70% confluency.

-

Probe Preparation: Dilute the 100 mM 9-ANA stock into the Labeling Medium to a final concentration of 50–100 µM .

-

Incubation: Replace culture media with the 9-ANA Labeling Medium. Incubate at 37°C / 5% CO₂ for 4 to 16 hours .

Phase 2: Wash & Fixation[1][2][3][4][5]

-

Wash: Aspirate media.[1][2][3][4] Wash cells 3x with ice-cold PBS + 0.1% BSA (removes surface-bound probe).[1][2][3][4][5]

-

Fixation: Incubate with 4% PFA for 15 minutes at Room Temperature (RT).

-

Permeabilization: Wash 2x with PBS.[1][2][3][4] Permeabilize with 0.1% Triton X-100 (or Saponin for lipid droplet preservation) for 10 minutes.[2][3][4][5]

Phase 3: Click Chemistry (CuAAC Method)

Note: For lipid imaging, CuAAC is often preferred over SPAAC if the fluorophore size is a concern, but Copper can degrade some lipid structures.[2][3][4] If using DBCO (Copper-free), skip the catalyst mix.[2][3][4][5]

-

Reaction Mix Preparation: Prepare fresh in PBS:

-

Staining: Add reaction mix to cells. Incubate for 30–60 minutes at RT in the dark.

-

Wash: Wash 3x with PBS containing 1 mM EDTA (removes copper ions) and 1% Tween-20 to reduce background.[1][2][3][4][5]

-

Mounting: Mount coverslips with DAPI-containing media and image.

Data Analysis & Interpretation

When analyzing fluorescence microscopy data derived from 9-ANA labeling, specific patterns indicate different metabolic events:

| Observation | Interpretation |

| Punctate Cytosolic Staining | Incorporation into Lipid Droplets (LDs) . 9-ANA is readily esterified into Triglycerides (TAGs) and stored in LDs.[1][2][3][4][5] |

| Reticular Staining | Localization to the Endoplasmic Reticulum (ER) , the site of phospholipid synthesis.[2][4][5] |

| Plasma Membrane Staining | Successful trafficking of newly synthesized phospholipids (PC/PE) to the cell surface.[2][4][5] |

| Mitochondrial Colocalization | Potential targeting for beta-oxidation.[1][2][3][4][5] Note: High mitochondrial signal may indicate "stalled" oxidation if the azide interferes with breakdown.[1][2][3][4] |

Troubleshooting & Optimization

Issue: High Background / Non-Specific Staining

-

Cause: Unreacted fluorophore sticking to hydrophobic membranes.[1][2][3][4]

-

Solution: Increase washing stringency post-click reaction. Use 1% BSA or 0.1% Tween-20 in washes.[1][2][3][4][5] Ensure the "Pulse" concentration does not exceed 100 µM, as excess fatty acid can form micelles that stick to glass.[2][3][4]

Issue: Low Signal Intensity

-

Solution: Use Dialyzed FBS or Fatty Acid-Free BSA in the labeling medium.[1][2][3][4][5] Endogenous lipids in standard serum outcompete the probe for uptake transporters (CD36).[2][3][4][5]

Issue: Cell Toxicity

-

Cause: Detergent effect of free fatty acids or copper toxicity.[1][2][3][4]

-

Solution: Pre-complex 9-ANA with BSA (1:3 molar ratio) before adding to cells. Switch to Copper-Free (DBCO) click chemistry if morphological toxicity is observed during fixation.[1][2][3][4][5]

References

-

Uttamapinant, C., et al. (2010). A fluorophore ligase for site-specific protein labeling inside living cells.[2][3][4] Proc Natl Acad Sci U S A. (Describes the use of this compound as a substrate for engineered LplA).[2][3][4][5] [2][3][4][5]

-

Thiele, C., et al. (2012). Tracing fatty acid metabolism by click chemistry.[2][3][4] ACS Chemical Biology.[1][2][3][4] (Foundational text on fatty acid alkyne/azide labeling protocols).

-

Patent US20170362266A1. Metabolic labeling and molecular enhancement of biological materials using bioorthogonal reactions.[1][2][3][4] (Lists this compound as a metabolic nutrient for tissue functionalization).

-

Grevin, D., et al. (1986). Metabolic incorporation of 9-(2-anthryl)-nonanoic acid... into the membrane lipids.[1][2][3][4][5] (Early characterization of C9-fatty acid analog incorporation into phospholipids).[1][2][3][4][5]

Sources

- 1. 87517-47-3|Methyl 4-azidobutanoate|BLD Pharm [bldpharm.com]

- 2. 118162-46-2|15-Azidopentadecanoic acid|BLD Pharm [bldpharm.com]

- 3. 112668-54-9|16-Azidohexadecanoic acid|BLD Pharm [bldpharm.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Noncanonical Amino Acid Tools and Their Application to Membrane Protein Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. dspace.mit.edu [dspace.mit.edu]

- 7. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]

Methodological & Application

protocol for metabolic labeling with 9-azidononanoic acid

Application Note: Metabolic Labeling of Lipid Pools using 9-Azidononanoic Acid (9-ANA)

Executive Summary

Metabolic labeling with azide-functionalized fatty acids represents a paradigm shift from radioactive tracers (

This guide addresses the primary failure point in lipid labeling: poor solubility and bioavailability of the probe. We provide a validated method for BSA-complexation ensuring efficient cellular uptake, followed by a copper-catalyzed azide-alkyne cycloaddition (CuAAC) workflow.

Mechanistic Principle

The protocol relies on the cell's endogenous acyl-CoA synthetases to activate 9-ANA into 9-azidononanoyl-CoA . Once activated, the probe enters the lipid biosynthetic machinery, where it is incorporated into phospholipids, neutral lipids, or acylated proteins.

The Bioorthogonal Workflow:

-

Pulse: Cells are fed 9-ANA complexed with BSA.

-

Incorporation: Metabolic enzymes utilize the probe as a substrate.

-

Chase/Lysis: Unincorporated probe is washed away.

-

Ligation: The azide handle (

) reacts with an alkyne-tagged reporter (Fluorophore or Biotin) via CuAAC.

Figure 1: Workflow for metabolic labeling using 9-ANA. The critical step is the formation of the BSA complex to mimic physiological fatty acid transport.

Critical Reagent Preparation: The BSA-Complexation

Why this matters: Free fatty acids are cytotoxic and precipitate in aqueous media. Adding 9-ANA dissolved in DMSO directly to cell culture media results in microprecipitation, leading to heterogeneous labeling and artifacts. You must conjugate 9-ANA to fatty-acid-free Bovine Serum Albumin (BSA).

Materials

-

This compound (9-ANA): (Stock: 100 mM in DMSO).

-

Fatty Acid-Free BSA: (Crucial: Do not use standard Fraction V BSA which is loaded with endogenous lipids).

-

150 mM NaCl solution.

Protocol: Preparation of 10x Stock (5 mM 9-ANA / 10% BSA)

-

Prepare BSA Solution: Dissolve fatty acid-free BSA in 150 mM NaCl to a final concentration of 10% (w/v). Filter sterilize (0.22 µm). Warm to 37°C .[1][2]

-

Prepare 9-ANA: Dilute the 100 mM DMSO stock of 9-ANA into a small volume of 150 mM NaCl (pre-warmed to 37°C) to create a transient suspension.

-

Note: If the solution turns cloudy, proceed immediately to the next step.

-

-

Conjugation: Dropwise, add the 9-ANA suspension to the stirring, warm BSA solution.

-

Target Ratio: 3-5 moles of Fatty Acid per mole of BSA.

-

-

Incubation: Stir at 37°C for 30–60 minutes. The solution should become optically clear as the hydrophobic fatty acid binds to the hydrophobic pockets of albumin.

-

Storage: Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles.

Experimental Protocol: Cell Labeling & Click Chemistry

Phase A: Metabolic Labeling

-

Seed Cells: Plate cells (e.g., HeLa, RAW 264.7) to reach 70-80% confluency on the day of labeling.

-

Pulse: Replace culture media with fresh media containing 50 µM – 100 µM 9-ANA (diluted from the BSA-complexed stock).

-

Control: Incubate a parallel set of cells with vehicle (BSA only) or unlabeled nonanoic acid.

-

-

Incubation Time:

-

Lipid Flux/Uptake: 1 – 4 hours.

-

Protein Lipidation:[3] 6 – 18 hours (requires protein synthesis and modification cycles).

-

-

Wash: Remove media. Wash cells 3x with ice-cold PBS to arrest metabolism and remove surface-bound probe.

Phase B: Fixation and Permeabilization (For Imaging)

If performing Proteomics, skip to Lysis.

-

Fix: Incubate with 4% Paraformaldehyde (PFA) in PBS for 15 min at RT.

-

Wash: 2x with PBS.

-

Permeabilize: Incubate with 0.1% Triton X-100 in PBS for 5-10 min.

-

Note: Saponin is preferred if preserving membrane lipid architecture is critical, but Triton X-100 is standard for protein-bound signals.

-

-

Block: 3% BSA in PBS for 30 min.

Phase C: Copper-Catalyzed Click Reaction (CuAAC)

The click reaction must be performed in a specific order to prevent copper precipitation.

Reaction Cocktail (Prepare fresh):

| Component | Stock Conc. | Final Conc. | Order of Addition |

|---|---|---|---|

| PBS | - | Buffer | 1 |

| Alkyne-Fluorophore | 1 mM (DMSO) | 1 - 10 µM | 2 |

| CuSO

-

Pre-mix Step: Premix CuSO

and THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) before adding to the cocktail. This protects proteins/lipids from Cu(I)-induced oxidation. -

Incubation: Add cocktail to cells. Incubate for 30–60 minutes at Room Temperature in the dark.

-

Wash: Wash 3x with PBS containing 1 mM EDTA (removes excess copper) and 0.1% Tween-20 (reduces background).

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| High Background | Non-specific sticking of hydrophobic dye. | Increase washing steps with 1% Tween-20 or MeOH wash (if lipids are fixed). Use a more hydrophilic dye (e.g., Sulfo-Cy5-Alkyne). |

| No Signal | Poor uptake or failed Click reaction. | 1. Verify BSA conjugation (solution must be clear).2. Use fresh Sodium Ascorbate (it oxidizes rapidly in air).3. Increase probe concentration to 200 µM. |

| Cell Toxicity | Detergent effect of free fatty acid. | Ensure 9-ANA is fully complexed to BSA. Reduce concentration. |

| Spotty/Punctate Staining | Microprecipitation of probe. | Do not add DMSO stock directly to media. Use the BSA-complexation protocol described in Section 3. |

References

-

Thiele, C., et al. (2012).[3][4] Tracing fatty acid metabolism by click chemistry. ACS Chemical Biology, 7(12), 2004-2011. Link

- Foundational paper establishing f

-

Greaves, J., & Chamberlain, L. H. (2014). DHHC palmitoyl transferases: substrate interactions and (patho)physiology. Trends in Biochemical Sciences, 39(10), 481-493. Link

-

Martin, B. R., & Cravatt, B. F. (2009). Large-scale profiling of protein palmitoylation in mammalian cells. Nature Methods, 6(2), 135-138. Link

- Establishes the click-proteomics workflow for lipid

-

Gaebler, A., et al. (2013).[3][5] Alkyne lipids as substrates for click chemistry-based in vitro enzymatic assays.[3] Journal of Lipid Research, 54(6), 1661-1669. Link

- Provides technical details on lipid-BSA complexation and enzym

Sources

- 1. wklab.org [wklab.org]

- 2. Preparation of fatty acid solutions exerts significant impact on experimental outcomes in cell culture models of lipotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A highly sensitive protocol for microscopy of alkyne lipids and fluorescently tagged or immunostained proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Metabolic Labeling of Glycerophospholipids via Clickable Analogs Derivatized at the Lipid Headgroup - PMC [pmc.ncbi.nlm.nih.gov]

- 5. salic.med.harvard.edu [salic.med.harvard.edu]

optimal concentration of 9-azidononanoic acid for cell incubation

Application Note: Optimization of 9-Azidononanoic Acid (9-ANA) for Metabolic Labeling in Cell Culture

Executive Summary

This compound (9-ANA) is a medium-chain fatty acid (MCFA) analog functionalized with a terminal azide group. It serves as a potent bioorthogonal probe for studying lipid metabolism, fatty acid uptake kinetics, and specific protein acylation events via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Unlike long-chain analogs (e.g., 15-azidopentadecanoic acid), 9-ANA mimics medium-chain fatty acids (C9), which exhibit distinct uptake mechanisms and metabolic fates—often bypassing the carnitine transport system for direct mitochondrial oxidation. This guide provides a validated protocol for optimizing 9-ANA concentration, emphasizing the critical balance between signal intensity and lipotoxicity.

Recommended Starting Concentration: 50 µM (complexed with BSA). Optimization Range: 10 µM – 100 µM .

Scientific Rationale & Mechanism

To generate reproducible data, researchers must understand the physiological behavior of the probe:

-

Cellular Uptake: 9-ANA enters cells via passive diffusion or specific fatty acid transporters (FATP/CD36).

-

Metabolic Incorporation: Once cytosolic, it is activated by Acyl-CoA Synthetases to form 9-azidononanoyl-CoA. It then partitions into:

-

Phospholipids: Incorporation into cell membranes (membrane dynamics).

-

Protein Acylation: Post-translational modification of proteins (though less common than myristoylation/palmitoylation, specific MCFA modifications occur).

-

β-Oxidation: Rapid degradation in mitochondria (signal loss).

-

-

The "Signal-to-Noise" Challenge:

-

Too Low (<10 µM): Rapid β-oxidation depletes the probe before sufficient incorporation occurs.

-

Too High (>100 µM): Leads to "detergent effects" (membrane disruption), mitochondrial stress, and non-specific background binding.

-

Experimental Workflow

The following diagram illustrates the critical path from probe preparation to visualization.

Caption: Workflow for metabolic labeling with 9-ANA. Critical checkpoint is the BSA complexation to prevent toxicity.

Detailed Protocol

Phase 1: Reagent Preparation (The "BSA Shift")

Free fatty acids are cytotoxic. You must conjugate 9-ANA to Fatty Acid-Free Bovine Serum Albumin (BSA) before adding it to cells.

-

Stock Solution: Dissolve this compound in high-quality anhydrous DMSO to 100 mM . Store at -20°C.

-

BSA Carrier Solution: Prepare a 10% (w/v) Fatty Acid-Free BSA solution in PBS. Filter sterilize (0.22 µm).

-

Conjugation (The 10x working stock):

-

To make a 500 µM conjugated stock (10x for a 50 µM final):

-

Add 5 µL of 100 mM 9-ANA Stock to 995 µL of warm (37°C) media containing 1% BSA.

-

Note: Vortex immediately to prevent precipitation. Incubate at 37°C for 15 minutes to allow albumin binding.

-

Phase 2: Cell Incubation (Pulse)

-

Seed Cells: Plate cells (e.g., HeLa, HEK293, or primary adipocytes) to reach 70-80% confluency.

-

Wash: Rinse cells 1x with warm PBS to remove serum lipids which compete with the probe.

-

Pulse: Add the 9-ANA/BSA media.

-

Standard: 50 µM 9-ANA.

-

Duration: 4 to 12 hours. (Longer times >12h often lead to high background due to probe degradation).

-

-

Chase (Optional): To study turnover, replace with media containing 200 µM non-labeled nonanoic acid for 1-4 hours.

Phase 3: Fixation & Click Reaction

-

Wash: Rinse 3x with ice-cold PBS to stop metabolism and remove surface-bound probe.

-

Fix: 4% Paraformaldehyde (PFA) for 15 min at RT.

-

Permeabilize: 0.1% Triton X-100 in PBS for 5 min (if targeting intracellular lipids). Skip if targeting cell-surface lipids.

-

Click Cocktail: Prepare fresh:

-

PBS (Balance)

-

CuSO4 (1 mM)

-

THPTA Ligand (5 mM) - Essential to protect proteins from oxidation.

-

Sodium Ascorbate (10 mM) - Add last.

-

Alkyne-Fluorophore (e.g., TAMRA-Alkyne, 10 µM).

-

-

Reaction: Incubate cells with cocktail for 30-60 min at RT in the dark.

-

Wash: 3x with PBS containing 1% Tween-20 to remove non-specifically bound dye.

Optimization Matrix & Data Interpretation

Use this table to troubleshoot and refine your concentration based on cell type.

| Parameter | Low Conc. (10-25 µM) | Optimal (50 µM) | High Conc. (100-200 µM) |

| Signal Intensity | Weak / Punctate | Robust / Membranous | Very High / Saturated |

| Background | Negligible | Low | High (Non-specific sticking) |

| Cell Morphology | Normal | Normal | Rounding / Detachment (Lipotoxicity) |

| Metabolic Fate | Rapid Oxidation | Balanced Incorporation | Lipid Droplet Accumulation (Stress) |

| Recommended For | Sensitive Primary Cells | Cell Lines (HeLa, CHO) | Resistant Lines / Short Pulses (<2h) |

Toxicity Warning: If you observe vacuolization (foamy cytoplasm) or cell detachment, reduce concentration to 25 µM and increase incubation time slightly, or increase the BSA:Probe ratio.

References

-

Thiele, C., et al. (2012). "Alkynyl fatty acids as bioorthogonal probes for lipid imaging." Angewandte Chemie International Edition. Link

- Foundational text on fatty acid click chemistry labeling concentr

-

Gaebler, A., et al. (2016). "Azido fatty acids as probes to detect fatty acid biosynthesis, degradation, and modification." Journal of Lipid Research. Link

- Details the metabolic fate of azido-f

-

Greco, F., et al. (2025). "Metabolic Labeling of Glycans with Azido Sugars for Visualization." ResearchGate.[1][2] Link

- Provides comparative context for azido-probe concentr

-

Sigma-Aldrich Application Guide. "Antibiotic Kill Curve and Metabolic Labeling Concentrations." Link

- General reference for cytotoxicity thresholds in mammalian cell culture.

Sources

Application Note: Preparation and BSA-Conjugation of 9-Azidononanoic Acid for Metabolic Labeling

Topic: Preparing 9-Azidononanoic Acid Stock Solutions for Biological Assays Content Type: Application Note and Protocol Audience: Researchers, scientists, and drug development professionals

Abstract

This compound is a medium-chain fatty acid analog functionalized with a terminal azide group. It serves as a potent metabolic reporter for studying lipid trafficking, protein lipidation (N-myristoylation), and membrane dynamics via bioorthogonal "click" chemistry (CuAAC or SPAAC). However, its hydrophobic nature presents significant solubility challenges in aqueous biological media. Direct addition of organic stock solutions to cell culture often results in microprecipitation and cytotoxicity, leading to experimental artifacts. This guide details a field-proven protocol for preparing stable this compound stock solutions and, critically, complexing them with Bovine Serum Albumin (BSA) to ensure physiological uptake and minimal cytotoxicity.

Chemical & Physical Properties

Understanding the physicochemical constraints of the reagent is the first step to a reproducible assay.

| Property | Description |

| Compound Name | This compound |

| Molecular Weight | ~199.25 g/mol (Free Acid) / ~241.27 g/mol (Azide Salt)* |

| Solubility (Organic) | Soluble in DMSO, Ethanol, DMF (>50 mM) |

| Solubility (Aqueous) | Poor/Insoluble (requires carrier protein) |

| Stability | Stable at -20°C; Azide group is light-sensitive over long periods |

| Appearance | Colorless to pale yellow oil or low-melting solid |

*Note: Molecular weight may vary slightly depending on the specific salt form or purity supplied by the vendor. Always verify the Certificate of Analysis (CoA).

Pre-formulation Considerations (Expertise & Logic)

The "Solvent Shock" Fallacy

Novice researchers often attempt to dilute a DMSO stock of fatty acids directly into cell culture media. This fails for two reasons:

-

Microprecipitation: Upon contact with the aqueous phase, hydrophobic fatty acids precipitate into microscopic micelles or crystals that are not bioavailable, leading to false negatives.

-

Cytotoxicity: High local concentrations of organic solvents or free fatty acids (detergent effect) can lyse cell membranes.

The BSA Solution

To mimic physiological transport, fatty acids must be bound to albumin.[1] Serum albumin contains high-affinity hydrophobic pockets that solubilize fatty acids and facilitate their transfer to cellular transport proteins (e.g., CD36, FATPs).

-

Requirement: Use Fatty Acid-Free (FAF) BSA .[2] Standard BSA contains endogenous lipids that will compete with your labeled probe, reducing signal sensitivity.

Protocol: Preparation of Primary Stock Solution (100 mM)

This non-aqueous stock is the stable form for long-term storage.

Materials:

-

This compound (Neat oil or solid)[3]

-

Anhydrous DMSO (Dimethyl Sulfoxide) or Absolute Ethanol

-

Glass vials (Amber glass preferred to protect from light)

-

Inert gas (Nitrogen or Argon)

Procedure:

-

Calculate: Determine the volume of solvent required to achieve a 100 mM concentration.

-

Formula: Volume (mL) = Mass (mg) / [MW ( g/mol ) × 0.1]

-

-

Solubilize: Add the calculated volume of anhydrous DMSO or Ethanol to the vial containing the this compound.

-

Mix: Vortex vigorously for 30–60 seconds. If the compound is a solid, ensure no particulates remain.

-

Preserve: Overlay the solution with a gentle stream of Nitrogen or Argon gas to displace oxygen and prevent oxidation of the aliphatic chain.

-

Storage: Cap tightly and store at -20°C . Stable for 6–12 months.

Protocol: Preparation of BSA-Conjugated Working Solution (The "Gold Standard")

This protocol generates a 5 mM fatty acid / 5% BSA complex (approximate 6:1 molar ratio), which is water-soluble and ready for cell culture addition.

Materials:

-

Primary Stock Solution (100 mM in DMSO/EtOH from Step 3)

-

Fatty Acid-Free BSA (Lyophilized powder)

-

150 mM NaCl solution or PBS (pH 7.4)[2]

-

Water bath (heated to 37°C)

-

0.22 µm Syringe Filter (PES or Cellulose Acetate)

Step-by-Step Methodology:

-

Prepare BSA Vehicle:

-

Dissolve FAF-BSA in 150 mM NaCl (or PBS) to a final concentration of 10% (w/v) (approx. 1.5 mM).

-

Example: Dissolve 1.0 g of FAF-BSA in 10 mL of warm PBS.

-

Filter sterilize using a 0.22 µm filter.

-

Pre-warm this solution to 37°C .

-

-

Prepare Intermediate Dilution (Saponification - Optional but Recommended):

-

Expert Tip: If using the free acid form, a slight alkaline shift helps solubility. Dilute the required amount of 100 mM stock 1:10 into 10 mM NaOH (in water) to create a 10 mM intermediate. If using the salt form, dilute into warm PBS.

-

Simplified: You can often skip this and add the organic stock directly if the drop rate is slow enough.

-

-

Conjugation (The Critical Mixing Step):

-

Place the warm 10% BSA solution on a magnetic stirrer with a small stir bar.

-

Slowly add the 100 mM this compound stock dropwise to the stirring BSA solution.

-

Target Ratio: To achieve a final 5 mM Fatty Acid concentration in 5% BSA, mix equal volumes of a 10 mM FA intermediate and the 10% BSA solution.

-

Direct Method: Add 50 µL of 100 mM Stock directly into 950 µL of warm 5% BSA solution while vortexing immediately.

-

-

Incubation:

-

Incubate the mixture at 37°C for 15–30 minutes with gentle agitation. This allows the fatty acid to enter the hydrophobic binding pockets of the albumin.

-

Visual Check: The solution should appear clear to slightly opalescent, but not cloudy or precipitating .

-

-

Final Filtration:

-

Sterile filter the conjugated solution (0.22 µm) to remove any potential micro-aggregates.

-

Use Immediately or store at 4°C for up to 1 week. Do not freeze BSA conjugates as it denatures the protein.

-

Experimental Workflow & Visualization

The following diagram illustrates the critical path from raw chemical to cellular assay, highlighting the decision points for solvent selection and conjugation.

Caption: Logical workflow for converting hydrophobic this compound into a bioavailable BSA-complexed reagent.

Troubleshooting & Quality Control

| Issue | Probable Cause | Corrective Action |

| Cloudy Solution | Precipitation of fatty acid. | Solution was too cold or addition was too fast. Re-warm to 37°C and sonicate briefly. Ensure BSA is FAF grade.[2][4] |

| Cell Toxicity | High DMSO or Free FA. | Ensure final DMSO concentration is <0.1%. Use the BSA-conjugation method to buffer the detergent effect. |

| No Signal | Oxidation or Poor Uptake. | Check stock age. Verify uptake with a positive control (e.g., Azido-Palmitate). Ensure cells are metabolically active. |

Safety & Handling

-

Azide Hazard: While organic azides with low C/N ratios (<3) are explosive, this compound (C9) is relatively stable. However, avoid contact with strong acids (forms hydrazoic acid) and heavy metals.

-

PPE: Wear gloves, safety goggles, and a lab coat. Handle neat oil in a fume hood.

-

Disposal: Dispose of azide-containing waste in designated containers; do not pour down the drain to prevent accumulation in lead pipes.

References

-

National Institutes of Health (NIH) - PubChem. this compound Compound Summary. Available at: [Link]

-

Thiele, C., et al. (2012). Tracing Lipid Metabolism by Alkyne Lipids and Mass Spectrometry.[] Frontiers in Cell and Developmental Biology. Available at: [Link]

-

Bio-Protocol. Fatty Acid Conjugation to Bovine Serum Albumin. Available at: [Link]

Sources

- 1. Cell Culture Models of Fatty Acid Overload: Problems and Solutions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. wklab.org [wklab.org]

- 3. This compound azide | C9H17N6O2- | CID 158841250 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Protocol to identify S-acylated proteins in hippocampal neurons using ω-alkynyl fatty acid analogs and click chemistry - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Metabolic Labeling of Membrane Proteins with 9-Azidononanoic Acid (9-ANA)

This Application Note and Protocol is designed for researchers investigating membrane protein lipidation, specifically focusing on the use of 9-Azidononanoic Acid (9-ANA) as a bioorthogonal metabolic probe.[1]

While 15-azidopentadecanoic acid (15-AZP) and 12-azidododecanoic acid (12-ADA) are standard for palmitoylation and myristoylation respectively, 9-ANA (C9) serves as a unique medium-chain fatty acid analog .[1] It is particularly valuable for probing protein octanoylation , studying fatty acid transport (e.g., via Fatty Acyl-CoA Synthetase) , and acting as a substrate for engineered Lipoic Acid Ligases (LplA) .[1]

Part 1: Introduction & Mechanism[1]

The Probe: this compound

This compound (9-ANA) is a saturated fatty acid analog containing a nine-carbon backbone terminated by an azide (

Mechanism of Action

The utility of 9-ANA relies on the promiscuity of cellular acyl-CoA synthetases and acyltransferases.[1]

-

Cellular Entry: 9-ANA crosses the cell membrane via passive diffusion or fatty acid transporters (FATP/CD36).[1]

-

Metabolic Activation: Inside the cytosol, it is converted to 9-Azidononanoyl-CoA by Fatty Acyl-CoA Synthetases (FACS).[1]

-

Protein Incorporation:

-

N-Myristoyltransferase (NMT) Promiscuity: While NMT prefers C14 substrates, it can accept shorter analogs like 9-ANA, incorporating them into N-terminal glycines of nascent proteins.[1]

-

Octanoylation: 9-ANA mimics octanoate, the substrate for Ghrelin O-acyltransferase (GOAT), allowing specific labeling of octanoylated peptides.[1]

-

LplA Ligation: In engineered systems, 9-ANA is a substrate for Lipoic Acid Ligase (LplA) mutants (e.g., W37V), which ligate it onto specific acceptor peptides (LAP tag).[1]

-

-

Bioorthogonal "Click" Reaction: The azide handle remains inert until reacted with an alkyne-functionalized probe (fluorophore or biotin) via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).[1]

Pathway Visualization

Figure 1: Metabolic fate of 9-ANA from cellular entry to membrane incorporation and chemoselective ligation.[1]

Part 2: Application Note & Critical Parameters

Experimental Design Matrix

Before initiating the protocol, select parameters based on your target abundance and cell type.

| Parameter | Recommended Range | Notes |

| Concentration | 50 µM – 100 µM | < 50 µM may yield weak signals; > 200 µM can induce toxicity or alter lipid metabolism.[1] |

| Labeling Duration | 4 – 16 Hours | Shorter pulses (4h) capture rapid turnover; overnight (16h) ensures steady-state labeling.[1] |

| Media Conditions | Reduced Serum (0.5 - 2%) | Serum albumin (BSA/FBS) binds fatty acids.[1] Reduce serum to maximize probe bioavailability. |

| Controls | DMSO Vehicle | Essential to subtract background fluorescence.[1] |

| Competition | Palmitate/Myristate (10x) | Co-incubation with excess natural fatty acid validates specificity.[1] |

Toxicity & Solubility[1]

-

Stock Solution: Dissolve 9-ANA in DMSO to 50-100 mM . Store at -20°C or -80°C.

-

Stability: The azide group is stable in physiological conditions but light-sensitive over long periods; keep stocks dark.[1]

-

Cytotoxicity: 9-ANA is generally less toxic than longer-chain analogs, but morphology should be monitored during >24h incubations.[1]

Part 3: Detailed Protocol

Phase 1: Metabolic Labeling (Pulse)

Objective: Incorporate 9-ANA into the membrane proteome of living cells.[1]

-

Seed Cells: Plate mammalian cells (e.g., HEK293, HeLa, Jurkat) to reach 70-80% confluency on the day of labeling.

-

Prepare Labeling Media:

-

Dilute 9-ANA stock (e.g., 100 mM) into warm culture medium (DMEM/RPMI) to a final concentration of 100 µM .

-

Critical: Use medium with reduced FBS (1%) or dialyzed FBS to prevent the probe from being sequestered by serum albumin.

-

-

Pulse Incubation:

-

Aspirate old media and wash cells once with PBS (warm).

-

Add the 9-ANA labeling media.[1]

-

Incubate at 37°C / 5% CO₂ for 6–16 hours .

-

-

Harvest:

-

Aspirate media.

-

Wash cells 2x with ice-cold PBS to remove unincorporated free fatty acid.[1]

-

Harvest cells by scraping (adherent) or centrifugation (suspension) at 500 x g for 5 min.

-

Phase 2: Lysis & Membrane Fractionation (Enrichment)

Objective: Isolate membrane proteins and remove cytosolic background. Note: If total protein analysis is sufficient, skip fractionation.

-

Lysis: Resuspend pellet in Lysis Buffer (50 mM HEPES pH 7.4, 150 mM NaCl, 1% Triton X-100, 1x Protease Inhibitors).

-

Note: Avoid EDTA if using Copper-Catalyzed Click Chemistry downstream (EDTA chelates Cu).[1] If EDTA is necessary for lysis, ensure it is removed via desalting or precipitation.

-

-

Incubation: Rotate at 4°C for 30 min.

-

Clarification: Centrifuge at 14,000 x g for 10 min at 4°C. Collect the supernatant (Solubilized Membrane Proteome).

-

Protein Quantification: Measure concentration using BCA assay. Adjust all samples to 1–2 mg/mL .

Phase 3: Click Chemistry Reaction (CuAAC)

Objective: Conjugate the Azide-labeled proteins with a TAMRA-Alkyne or Biotin-Alkyne reporter.[1]

Reaction Mix Setup (per 100 µL sample): Add reagents in the following order to prevent precipitation.

| Reagent | Stock Conc. | Final Conc. | Volume (for 100 µL) |

| Lysate | 2 mg/mL | ~1.8 mg/mL | 90 µL |

| Reporter (e.g., TAMRA-Alkyne) | 1 mM (in DMSO) | 20 µM | 2 µL |

| THPTA (Ligand) | 10 mM (in Water) | 100 µM | 1 µL |

| CuSO₄ | 50 mM (in Water) | 1 mM | 2 µL |

| Sodium Ascorbate | 100 mM (Fresh!) | 5 mM | 5 µL |

-

Premixing Tip: Premix CuSO₄ and THPTA (1:2 molar ratio usually, or as above) before adding to the lysate to protect proteins from copper-induced oxidation.

-

Incubation: Vortex gently. Incubate for 1 hour at Room Temperature in the dark.

-

Termination: Stop reaction by protein precipitation (Methanol/Chloroform) or by adding 4x SDS-Loading Buffer directly (if running gel immediately).

Phase 4: Downstream Analysis[1]

Option A: In-Gel Fluorescence (Visualization)[1][3]

-

Precipitation (Recommended): Methanol-chloroform precipitate the clicked protein to remove excess free fluorophore.[1] Resuspend in 1x SDS Loading Buffer.

-

SDS-PAGE: Load 20-50 µg of protein per lane.[1]

-

Imaging: Scan the gel on a fluorescence scanner (e.g., Typhoon, ChemiDoc) using the appropriate channel (e.g., 532 nm for TAMRA).

-

Total Protein Stain: Post-scan, stain with Coomassie Blue to verify loading.

Option B: Streptavidin Enrichment (Proteomics)[1]

-

Use Biotin-Alkyne in the click reaction.[1]

-

Precipitate proteins to remove free biotin.

-

Resuspend in PBS + 0.2% SDS.

-

Incubate with Streptavidin-Agarose beads for 2 hours.

-

Wash beads stringently (1% SDS, then 4M Urea) to remove non-specific binders.

-

Elute via on-bead tryptic digestion for Mass Spectrometry.[1]

Part 4: Troubleshooting & Optimization

| Issue | Probable Cause | Solution |

| High Background | Free probe not removed | Perform Methanol/Chloroform precipitation after the click reaction. |

| No Signal | Serum interference | Reduce FBS concentration to 1% during the pulse labeling. |

| Protein Precipitation | Copper toxicity | Premix CuSO₄ with THPTA ligand before adding to lysate.[1] |

| Weak Signal | Low incorporation | Increase probe concentration to 100 µM or extend pulse to 16h. |

Part 5: References

-

Hannoush, R. N., & Sun, J. (2010). The chemical toolbox for monitoring protein fatty acylation and metabolic engineering.[3] Nature Chemical Biology, 6(7), 498–506. Link

-

Martin, B. R., & Cravatt, B. F. (2009). Large-scale profiling of protein palmitoylation in mammalian cells. Nature Methods, 6(2), 135–138. Link

-

Uttamapinant, C., et al. (2010). A fluorogenic probe for imaging specific protein oxidation in living cells (discussing LplA and azide probes). Angewandte Chemie, 49(16), 2857–2860. Link[1]

-

Black, P. N., et al. (2000). Affinity labeling fatty acyl-CoA synthetase with 9-p-azidophenoxy nonanoic acid. Journal of Biological Chemistry, 275, 38547-38553. Link

-

Hang, H. C., et al. (2007). Chemical probes for the global profiling of fatty-acylated proteins. Journal of the American Chemical Society, 129(10), 2744–2745. Link[1]

Sources

Troubleshooting & Optimization

Technical Support Center: Managing 9-Azidononanoic Acid Cytotoxicity in Mammalian Cells

Welcome to the technical support center for 9-azidononanoic acid (9-AN). This guide is designed for researchers, scientists, and drug development professionals who are utilizing 9-AN for metabolic labeling and click chemistry applications in mammalian cells. As a fatty acid analog, 9-AN can introduce unintended cytotoxic effects. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you mitigate these effects and ensure the integrity of your experiments.

I. Understanding the Challenge: The Basis of this compound Cytotoxicity

This compound is a powerful tool for studying post-translational modifications and protein dynamics. However, as a modified short-chain fatty acid, its introduction into cellular systems is not always benign. The cytotoxicity of 9-AN can arise from several factors, including its concentration, the duration of cell exposure, and the specific metabolic state of the cell line being used. The observed cytotoxicity is often a result of the cumulative effects of metabolic disruption, induction of apoptosis, and oxidative stress. Understanding these underlying mechanisms is crucial for developing effective mitigation strategies.

II. Frequently Asked Questions (FAQs)

Here, we address some of the most common questions regarding the use of this compound.

Q1: What are the primary mechanisms of this compound cytotoxicity?

A1: While direct studies on 9-AN are limited, evidence from related fatty acid analogs suggests several potential mechanisms. Saturated fatty acids can induce apoptosis through the intrinsic pathway, which involves the mitochondrial release of cytochrome c and subsequent activation of caspase-9[1]. Fatty acids can also impact mitochondrial membrane potential and lead to the opening of the mitochondrial permeability transition pore (PTP)[2][3][4]. Furthermore, disruptions in fatty acid metabolism can lead to cellular stress and the initiation of programmed cell death.

Q2: At what concentration does this compound typically become toxic?

A2: The cytotoxic threshold for 9-AN is highly cell-type dependent. For sensitive cell lines, concentrations as low as 10-20 µM may elicit a cytotoxic response, while more robust cell lines may tolerate up to 100 µM or higher. It is imperative to perform a dose-response curve for your specific cell line to determine the optimal, non-toxic working concentration.

Q3: How does the duration of incubation with this compound affect cell viability?

A3: Longer incubation times generally lead to increased cytotoxicity. For many applications, an incubation period of 16-24 hours is a common starting point. However, if you observe significant cell death, consider reducing the incubation time. For some experiments, a shorter pulse with a higher concentration of 9-AN may be effective while minimizing toxicity.

Q4: Can the click chemistry reaction itself be a source of cytotoxicity?

A4: Absolutely. The copper(I) catalyst used in the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction is a known cytotoxic agent. It is crucial to use a copper-chelating ligand, such as THPTA (tris(3-hydroxypropyltriazolylmethyl)amine) or BTTAA, to minimize copper-induced toxicity[5]. Optimizing the copper concentration is also critical; typically, concentrations between 50 and 100 µM are recommended for sufficient catalytic activity with manageable toxicity[6].

Q5: Are there less toxic alternatives to this compound?

A5: The choice of a metabolic label depends on the specific biological process being studied. For some applications, other azide- or alkyne-containing molecules, such as analogs of other fatty acids, amino acids (e.g., L-azidohomoalanine, AHA), or sugars, may be suitable alternatives with different toxicity profiles. It is advisable to consult the literature for your specific application to see what other metabolic labels have been successfully used.

III. Troubleshooting Guide: Addressing Specific Experimental Issues

This section provides a question-and-answer formatted guide to troubleshoot common problems encountered during experiments with this compound.

Issue 1: High Levels of Cell Death Observed After 9-AN Incubation

Q: I've treated my cells with 9-AN and see a significant decrease in viability. What are my immediate troubleshooting steps?

A: Your primary goal is to find the optimal balance between labeling efficiency and cell health. Here is a systematic approach to troubleshoot this issue:

-

Confirm Cytotoxicity with a Standard Assay: First, quantify the extent of cell death using a reliable viability assay. The MTT, resazurin, or LDH release assays are all suitable options[7][8][9]. This will provide a baseline for your optimization efforts.

-

Perform a Dose-Response and Time-Course Experiment: This is the most critical step.

-

Dose-Response: Test a range of 9-AN concentrations (e.g., 1, 5, 10, 25, 50, 100 µM) for a fixed incubation time (e.g., 24 hours).

-

Time-Course: Using a sub-lethal concentration identified from your dose-response curve, test different incubation times (e.g., 4, 8, 16, 24 hours).

-

-

Consider Co-treatment with Protective Agents:

-

Unsaturated Fatty Acids: Co-incubation with an unsaturated fatty acid, such as oleic acid or linoleic acid, can mitigate the lipotoxicity of saturated fatty acid analogs[1][10]. A 1:1 or 2:1 ratio of unsaturated fatty acid to 9-AN is a good starting point.

-

N-acetylcysteine (NAC): As an antioxidant, NAC can counteract oxidative stress[11][12]. However, be aware that NAC can also induce apoptosis in some cell types, so its protective effect is context-dependent[13]. A preliminary experiment to test the effect of NAC alone on your cells is recommended.

-

Data Presentation: Recommended Starting Concentrations for 9-AN and Protective Agents

| Agent | Cell Type | Starting Concentration Range | Notes |

| This compound | General Mammalian | 10 - 50 µM | Highly cell-type dependent. Always perform a dose-response curve. |

| Oleic Acid / Linoleic Acid | Co-treatment | 10 - 100 µM | Use in a 1:1 or 2:1 molar ratio with 9-AN. |

| N-acetylcysteine (NAC) | Co-treatment | 1 - 5 mM | Test for intrinsic toxicity in your cell line before use as a protective agent. |

Experimental Workflow: Optimizing 9-AN Concentration

Caption: Postulated intrinsic apoptotic pathway initiated by 9-AN.

IV. Concluding Remarks

The successful use of this compound in metabolic labeling experiments hinges on the careful management of its potential cytotoxicity. By systematically optimizing the concentration and incubation time, and by considering the use of protective agents, researchers can minimize off-target effects and ensure the generation of reliable and reproducible data. This guide provides a framework for troubleshooting common issues, but it is essential to empirically validate these strategies for your specific experimental system.

V. References

-

Chen, G., et al. (2015). N-acetylcysteine induces apoptosis via the mitochondria-dependent pathway but not via endoplasmic reticulum stress in H9c2 cells. Experimental and Therapeutic Medicine, 9(4), 1265-1272. [Link]

-

Riss, T.L., et al. (2013). Cell Viability Assays. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]

-

Kudo, N., et al. (2023). A comprehensive toxicological analysis of trans-fatty acids (TFAs) reveals a pro-apoptotic action specific to industrial TFAs counteracted by polyunsaturated FAs. Scientific Reports, 13(1), 5895. [Link]

-

Garg, P., & DiRusso, C. C. (2000). Affinity labeling fatty acyl-CoA synthetase with 9-p-azidophenoxy nonanoic acid and the identification of the fatty acid-binding site. Journal of Biological Chemistry, 275(49), 38537-38543. [Link]

-

Fan, Y., et al. (2018). Protective Effect of N-Acetylcysteine against Oxidative Stress Induced by Zearalenone via Mitochondrial Apoptosis Pathway in SIEC02 Cells. Toxins, 10(10), 412. [Link]

-

Artwohl, M., et al. (2007). Saturated free fatty acids and apoptosis in microvascular mesangial cells: palmitate activates pro-apoptotic signaling involving caspase 9 and mitochondrial release of endonuclease G. Journal of Biological Chemistry, 282(19), 14539-14549. [Link]

-

Le, A., et al. (2001). Cellular redox state and its relationship to the inhibition of clonal cell growth and the induction of apoptosis during all-trans retinoic acid exposure in acute myeloblastic leukemia cells. Leukemia & Lymphoma, 42(4), 737-748. [Link]

-

Gueguen, N., et al. (2012). Fatty Acid Oxidation and Mitochondrial Morphology Changes as Key Modulators of the Affinity for ADP in Rat Heart Mitochondria. International Journal of Molecular Sciences, 13(12), 16858-16874. [Link]

-

Wang, Q., et al. (2019). 9-Azido Analogues of Three Sialic Acid Forms for Metabolic Remodeling of Cell-Surface Sialoglycans. Chinese Journal of Chemistry, 37(10), 1043-1048. [Link]

-

Riss, T.L., & Moravec, R.A. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. In Methods in Molecular Biology. Humana Press. [Link]

-

Schonfeld, P., & Reiser, G. (2006). Effects of fatty acids on mitochondria: implications for cell death. Biochimica et Biophysica Acta (BBA) - Molecular Basis of Disease, 1762(2), 169-176. [Link]

-

Lupu, R., & Menendez, J. A. (2006). Inhibition of Fatty-acid Synthase Induces Caspase-8-mediated Tumor Cell Apoptosis by Up-regulating DDIT4. Journal of Biological Chemistry, 281(48), 37139-37149. [Link]

-

Sies, H., & Jones, D. P. (2020). Redox signaling at the crossroads of human health and disease. Redox Biology, 34, 101564. [Link]

-

Kamiloglu, S., et al. (2020). Guidelines for cell viability assays. Food Frontiers, 1(3), 332-349. [Link]

-

Confluore. (n.d.). Click Chemistry Protocols. Xi'an Confluore Biological Technology Co., Ltd.[Link]

-

Lee, H. J., et al. (2017). Physiological Effects of Ac4ManNAz and Optimization of Metabolic Labeling for Cell Tracking. Theranostics, 7(5), 1294-1306. [Link]

-

Dojindo Molecular Technologies, Inc. (n.d.). Measuring Cell Viability / Cytotoxicity. Dojindo.[Link]

-

Aremu, A., et al. (2017). N-Acetyl-L-Cysteine Affords Protection against Lead-Induced Cytotoxicity and Oxidative Stress in Human Liver Carcinoma (HepG2) Cells. Journal of Toxicology, 2017, 8257672. [Link]

-

Gornicka, A., et al. (2024). Multifaceted Anticancer Activity of Flavanone/Chromanone Intermediates for Five-Membered Heterocyclic Derivatives: Targeting Oxidative Stress, Apoptosis, and MAPK Signaling in Colorectal Cancer. International Journal of Molecular Sciences, 25(3), 1709. [Link]

-

Schonfeld, P., & Reiser, G. (2006). Effects of fatty acids on mitochondria: Implications for cell death. Biochimica et Biophysica Acta (BBA) - Molecular Basis of Disease, 1762(2), 169-176. [Link]

-

Gao, M., et al. (2007). Alterations of Cellular Redox State During NNK-Induced Malignant Transformation and Resistance to Radiation. Molecular Carcinogenesis, 46(6), 466-475. [Link]

-

Basini, G., et al. (2022). Perfluorooctanoic Acid (PFOA) Induces Redox Status Disruption in Swine Granulosa Cells. Veterinary Sciences, 9(6), 254. [Link]

-

Dieterich, D. C., et al. (2008). Metabolic Labeling with Noncanonical Amino Acids and Visualization by Chemoselective Fluorescent Tagging. Current Protocols in Cell Biology, Chapter 7, Unit 7.11. [Link]

-

Avrutsky, M. I., & Troy, C. M. (2021). Caspase-9: A Multimodal Therapeutic Target With Diverse Cellular Expression in Human Disease. Frontiers in Cell and Developmental Biology, 9, 706994. [Link]

-

Li, C. Y., et al. (2013). N-acetylcysteine dose-dependently reduces TNF-α cellular toxicity. Journal of Biomedical Science, 20(1), 1-8. [Link]

-

Area-Gomez, E., & Schon, E. A. (2017). Mitochondria-Associated Membrane Dysfunction in Neurodegeneration and Its Effects on Lipid Metabolism, Calcium Signaling, and Cell Fate. Cold Spring Harbor Perspectives in Biology, 9(3), a024072. [Link]

-

Niles, A. L., Moravec, R. A., & Riss, T. L. (2008). Update on in vitro cytotoxicity assays for drug development. Expert Opinion on Drug Discovery, 3(6), 655-669. [Link]

-

Riss, T.L., et al. (2016). Cell Viability Assays Assay Guidance Manual. ResearchGate. [Link]

-

Hong, V., et al. (2010). Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation. Angewandte Chemie International Edition, 49(51), 9879-9883. [Link]

-

Pop, O. L., et al. (2024). Standardized Protocol for Resazurin-Based Viability Assays on A549 Cell Line for Improving Cytotoxicity Data Reliability. International Journal of Molecular Sciences, 25(1), 589. [Link]

-

Servais, H., et al. (2006). N-acetylcysteine transforms necrosis into apoptosis and affords tailored protection from cisplatin cytotoxicity. Kidney International, 69(10), 1747-1755. [Link]

-

Slee, E. A., et al. (2000). Promotion of Caspase Activation by Caspase-9-mediated Feedback Amplification of Mitochondrial Damage. Journal of Biological Chemistry, 275(41), 31848-31854. [Link]

-

Di Paola, M., et al. (2006). Arachidonic acid induces specific membrane permeability increase in heart mitochondria. FEBS Letters, 580(3), 775-781. [Link]

-

Ginter, T., & Lakin, N. D. (2016). A Rapid Survival Assay to Measure Drug-Induced Cytotoxicity and Cell Cycle Effects. Journal of Visualized Experiments, (118), 54891. [Link]

-

Li, S., et al. (2017). Copper-catalyzed click reaction on/in live cells. Chemical Communications, 53(1), 187-190. [Link]

-

Bertozzi, C. R., et al. (2004). Fast, Cell-compatible Click Chemistry with Copper-chelating Azides for Biomolecular Labeling. Journal of the American Chemical Society, 126(49), 15942-15943. [Link]

Sources

- 1. Saturated free fatty acids and apoptosis in microvascular mesangial cells: palmitate activates pro-apoptotic signaling involving caspase 9 and mitochondrial release of endonuclease G - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Effects of fatty acids on mitochondria: implications for cell death - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Arachidonic acid induces specific membrane permeability increase in heart mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Protocol for long-term treatment of lowly aggressive cancer cell lines with low concentrations of anti-tumor drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. Standardized Protocol for Resazurin-Based Viability Assays on A549 Cell Line for Improving Cytotoxicity Data Reliability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. A comprehensive toxicological analysis of trans-fatty acids (TFAs) reveals a pro-apoptotic action specific to industrial TFAs counteracted by polyunsaturated FAs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Protective Effect of N-Acetylcysteine against Oxidative Stress Induced by Zearalenone via Mitochondrial Apoptosis Pathway in SIEC02 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. N-Acetyl-L-Cysteine Affords Protection against Lead-Induced Cytotoxicity and Oxidative Stress in Human Liver Carcinoma (HepG2) Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. N-acetylcysteine induces apoptosis via the mitochondria-dependent pathway but not via endoplasmic reticulum stress in H9c2 cells - PMC [pmc.ncbi.nlm.nih.gov]

Technical Support Center: Strategies for Solubilizing 9-Azidononanoic Acid in Aqueous Buffers

Prepared by: Senior Application Scientist, Bioconjugation Division

Welcome to the technical support center for 9-azidononanoic acid. This guide is designed for researchers, scientists, and drug development professionals who utilize this versatile linker in their experiments. We understand that the physicochemical properties of this compound can present challenges, particularly its limited solubility in aqueous buffers. This document provides in-depth, field-proven insights and step-by-step protocols to help you overcome these issues and ensure the success of your experiments.

Understanding the Core Challenge: The Physicochemistry of this compound

This compound is a bifunctional molecule widely used in bioconjugation, particularly in "click chemistry" applications. Its structure consists of two key parts: a nine-carbon aliphatic chain and a terminal carboxylic acid. This duality is the root of the solubility problem.

-

The Hydrophobic Tail: The -(CH₂)₈- chain is a long, nonpolar, and water-repelling (hydrophobic) structure. As the length of the carbon chain in fatty acids increases, their solubility in water decreases significantly.[1][2]

-

The Hydrophilic Head: The carboxylic acid group (-COOH) is polar and capable of hydrogen bonding with water, making it hydrophilic.

The poor water solubility of the parent compound, nonanoic acid (0.3 g/L), illustrates the dominant effect of the hydrophobic tail.[3][4] The key to solubilization lies in manipulating the hydrophilic head group.

The Critical Role of pKa

The acidity of the carboxylic acid group is defined by its pKa, which for the parent nonanoic acid is approximately 4.96.[3][4] This value is the pH at which the carboxylic acid (-COOH) and its deprotonated carboxylate form (-COO⁻) are present in equal concentrations.

-

Below pKa (pH < 4.96): The protonated, neutral -COOH form dominates. This form is significantly less soluble in water.

-

Above pKa (pH > 4.96): The deprotonated, negatively charged -COO⁻ form (nonanoate) dominates. The ionic charge makes this form vastly more soluble in water.

Therefore, controlling the pH of your buffer is the most powerful tool for improving the solubility of this compound.

Caption: Workflow for selecting a solubilization protocol.

Data Summary and Method Comparison

Physicochemical Properties

| Property | Value | Source |

| Compound | This compound | - |

| Molecular Formula | C₉H₁₇N₃O₂ | [5] |

| Molar Mass | 199.25 g/mol | - |

| Parent Compound | Nonanoic Acid | [3][4] |

| pKa (Nonanoic Acid) | ~4.96 | [3][4] |

| Solubility in Water (Nonanoic Acid) | ~0.3 g/L (1.9 mM) at 25-30°C | [3][4] |

Comparison of Solubilization Methods

| Method | Pros | Cons | Best For |

| pH-Mediated | - Avoids organic solvents.- Results in a true aqueous solution. | - Requires temporary increase in pH.- May require re-adjustment of final pH. | Sensitive biological systems where organic solvents must be excluded (e.g., some cell cultures, in vivo studies). |

| Co-Solvent | - Fast and straightforward.- Excellent for preparing high-concentration stock solutions. | - Introduces an organic solvent.- Risk of precipitation if diluted improperly or too much. | General laboratory use, bioconjugation reactions, and high-throughput screening where speed is essential. |

References

-

Pelargonic acid - Wikipedia. Wikipedia. [Link]

-

Nonanoic Acid | C9H18O2 | CID 8158 - PubChem. National Center for Biotechnology Information. [Link]

-

This compound azide | C9H17N6O2- | CID 158841250 - PubChem. National Center for Biotechnology Information. [Link]

-

Vorland, C. H., et al. (1998). Solubility of long-chain fatty acids in phosphate buffer at pH 7.4. Journal of Lipid Research, 39(10), 2109-2114. [Link]

-

Efficiency of Fatty Acids as Chemical Penetration Enhancers: Mechanisms and Structure... - PMC. National Center for Biotechnology Information. [Link]

-

Kallwass, S., et al. (2020). An in-depth examination of fatty acid solubility limits in biotherapeutic protein formulations containing polysorbate 20 and polysorbate 80. International Journal of Pharmaceutics, 591, 119934. [Link]

-

Is azide group is stable in acid amine coupling reaction condition? - ResearchGate. ResearchGate. [Link]

-

How does the solubility of carboxylic acids in water decrease with increase in molecular mass? - Quora. Quora. [Link]

-

Physical Properties of Carboxylic Acids - Chemistry LibreTexts. Chemistry LibreTexts. [Link]

-

Long-chain Fatty Acids : r/Biochemistry - Reddit. Reddit. [Link]

Sources

signal enhancement techniques for 9-azidononanoic acid detection

Technical Support Center: 9-Azidononanoic Acid (9-ANA) Detection

Status: Operational Agent: Senior Application Scientist Ticket ID: 9-ANA-OPT-2024

Mission Statement

You are accessing the Advanced Lipidomics Support Hub . This guide is designed for researchers experiencing low incorporation rates, high background noise, or signal quenching when using This compound (9-ANA) for metabolic labeling. 9-ANA is an azide-functionalized fatty acid analog (often used as a surrogate for myristic or palmitic acid) that requires bioorthogonal ligation (Click Chemistry) for visualization.

Our goal is to transition your workflow from "detectable" to "quantifiable" using signal enhancement and noise suppression protocols.

Module 1: The Core Reaction (Optimizing CuAAC)

The Problem: Standard Click Chemistry protocols (CuSO4 + Ascorbate) often degrade lipid membrane integrity and produce high background noise due to copper-induced oxidation.

The Solution: Use Ligand-Assisted Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) . The use of stabilizing ligands is not optional for lipid imaging; it is mandatory to protect the fluorophore and the membrane architecture.

Protocol: Ligand-Optimized Labeling

Reagents Required:

-

Target: 9-ANA labeled cells (Fixed).

-

Detection Reagent: Alkyne-Fluorophore (e.g., Alkyne-488) or Alkyne-Biotin.

-

Catalyst System: CuSO4, Sodium Ascorbate.[1]

-

Critical Ligand: BTTAA or THPTA (BTTAA is superior for membrane preservation).

Step-by-Step Workflow:

-

Fixation: Fix cells in 4% Paraformaldehyde (PFA) for 15 min. Do not use Glutaraldehyde (causes high autofluorescence).

-

Permeabilization: 0.1% Saponin (for membrane lipids) or 0.1% Triton X-100 (if total lipid extraction is not a concern) for 10 min.

-

Blocking: Incubate in 3% BSA in PBS for 30 min to block non-specific hydrophobic binding of the dye.

-

Reaction Cocktail Preparation (Prepare fresh in order):

-

PBS (buffer)

-

Ligand (BTTAA): 50 µM

-

CuSO4: 10 µM (Premix Ligand + Cu before adding to prevent precipitation)

-

Alkyne-Dye: 1–5 µM

-

Sodium Ascorbate: 2.5 mM (Add last to initiate).

-

-

Incubation: 30–60 minutes at Room Temperature in the dark.

-

Washing: Wash 3x with PBS containing 1% BSA (The BSA wash "soaks up" unreacted hydrophobic dye).

Why this works: The BTTAA ligand chelates Cu(I), preventing it from generating Reactive Oxygen Species (ROS) that destroy fluorophores and oxidize lipids, while accelerating the click reaction rate [1].

Module 2: Signal Amplification (The "Nuclear Option")

The Problem: 9-ANA incorporation into specific proteins (N-myristoylation) is often substoichiometric, resulting in signals too weak for standard confocal microscopy.

The Solution: Tyramide Signal Amplification (TSA) .[2][3][4][5] Instead of one fluorophore per lipid, this method deposits hundreds of fluorophores near the target site via enzymatic catalysis.

Protocol: TSA for 9-ANA

Concept: 9-ANA (Azide) + Alkyne-Biotin

Step-by-Step Workflow:

-

Click Reaction: Perform the reaction as in Module 1, but substitute the Alkyne-Fluorophore with Alkyne-Biotin (10 µM) .

-

Wash: 3x PBS with 1% BSA.

-

Enzyme Binding: Incubate with Streptavidin-HRP (Horseradish Peroxidase) diluted 1:500 in blocking buffer for 30 min.

-

Wash: 3x PBS (Critical to remove unbound HRP).

-

Amplification: Add Tyramide-Fluorophore (e.g., Tyramide-Alexa 594) in amplification buffer containing 0.0015% H2O2.

-

Reaction Time: 2–10 minutes (Monitor closely; over-incubation increases background).

-

Stop: Wash extensively with PBS to quench the radical reaction.

Why this works: HRP converts the Tyramide-Fluorophore into a short-lived radical. This radical covalently binds to electron-rich Tyrosine residues on proteins immediately adjacent to the 9-ANA lipid. This creates a "cluster" of signal around the single lipid event [2].

Module 3: Visualizing the Workflows

The following diagrams illustrate the logical flow of the standard vs. amplified detection pathways.

Figure 1: Decision tree for 9-ANA detection. Choose "Amplification" path for low-abundance lipid modifications.

Module 4: Advanced Detection (SERS)

The Problem: Fluorescence quenching or autofluorescence makes optical imaging impossible.

The Solution: Surface-Enhanced Raman Scattering (SERS) .[6][7] Alkynes and Azides have a unique vibrational signature in the "silent region" (1800–2300 cm⁻¹) of the Raman spectrum, free from cellular interference.

Technique:

Instead of a fluorophore, use Silver (Ag) or Gold (Au) Nanoparticles functionalized with alkynes. When these click to the 9-ANA, the localized surface plasmon resonance (LSPR) enhances the Raman signal of the azide-alkyne triazole bond by factors of

Benefit: Zero background.[1][8] The cell does not naturally vibrate in the alkyne/azide frequency range [3].

Troubleshooting & FAQs

Q1: My background is high even with BSA blocking. Why?

-

Diagnosis: Dye Aggregation. Many fluorescent alkynes (especially Cy5/Cy7 derivatives) are hydrophobic and stick to lipid membranes.

-

Fix:

-

Switch to Sulfo-Cyanine dyes (more water-soluble).

-

Include 10% DMSO in your click reaction buffer to keep the dye solubilized.

-

Perform a "Chase Wash": After labeling, wash with PBS containing 10 µM of the unlabeled parent fatty acid (non-azide) to displace non-specifically bound lipids.

-

Q2: I see signal in the Golgi, but I expect it at the Plasma Membrane.

-

Diagnosis: Metabolic processing time. 9-ANA mimics myristic/palmitic acid. If you pulse for too long (>4 hours), the lipid is internalized and trafficked to the Golgi for complex lipid synthesis.

-

Fix: Shorten pulse time to 10–30 minutes for visualizing initial uptake or plasma membrane association.

Q3: The cells look shriveled after the Click reaction.

-

Diagnosis: Copper Toxicity.

-

Fix: You are likely using too much Copper or no ligand.

-

Reduce CuSO4 to 10 µM .

-

Increase Sodium Ascorbate to 2.5 mM .

-

MANDATORY: Use BTTAA or THPTA ligand (1:5 ratio with Copper) [1].

-

Data Summary: Technique Comparison

| Feature | Direct Fluorescence | TSA Amplification | SERS |

| Sensitivity | Moderate ( | High ( | Ultra-High (Single molecule potential) |

| Spatial Resolution | Diffraction Limited (~200nm) | Reduced (Tyramide diffusion ~100nm radius) | Diffraction Limited |

| Background | Moderate (Autofluorescence) | Low (Specific enzymatic turnover) | Zero (Silent Region) |

| Complexity | Low | High | Very High |

References

-

Hong, V., Presolski, S. I., Ma, C., & Finn, M. G. (2009). Analysis and Optimization of Copper-Catalyzed Azide-Alkyne Cycloaddition for Bioconjugation. Angewandte Chemie International Edition. Link

-

Thiele, C., Papan, C., Hoelper, D., Kusserow, K., Gaebler, A., & Schoene, M. (2012). Tracing fatty acid metabolism by click chemistry. ACS Chemical Biology. Link

-

Yamakoshi, H., Dodo, K., Palonpon, A., Ando, J., Fujita, K., Kawata, S., & Sodeoka, M. (2012). Alkyne-tag Raman imaging for visualization of mobile small molecules in live cells. Journal of the American Chemical Society. Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. Tyramide Signal Amplification for Immunofluorescent Enhancement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. biotium.com [biotium.com]

- 4. Tyramide Signal Amplification [biosyn.com]

- 5. uab.edu [uab.edu]

- 6. Deep Learning Assisted Surface-Enhanced Raman Spectroscopy (SERS) for Rapid and Direct Nucleic Acid Amplification and Detection: Toward Enhanced Molecular Diagnostics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Physiological Effects of Ac4ManNAz and Optimization of Metabolic Labeling for Cell Tracking - PMC [pmc.ncbi.nlm.nih.gov]

Validation & Comparative

A Researcher's Guide to Quantifying 9-Azidononanoic Acid Uptake Across Diverse Cell Lines

For researchers in cell biology and drug development, understanding how cells acquire and utilize essential molecules is paramount. Fatty acids, in particular, are not only crucial building blocks for cellular membranes and energy storage but are also increasingly recognized as key players in signaling pathways that drive cancer progression.[1][2][3] The ability to track and quantify the uptake of fatty acids into living cells is therefore a critical experimental need.

This guide provides an in-depth comparison of the uptake of 9-azidononanoic acid (9-AzN), a versatile metabolic labeling reagent, across different cell lines. 9-AzN is a fatty acid analog that contains a bioorthogonal azide group. This chemical handle allows for the selective tagging of cells that have taken up the molecule, using a highly specific and efficient reaction known as "click chemistry".[4][5] By coupling this metabolic labeling with quantitative techniques like flow cytometry, we can gain precise insights into the differential fatty acid metabolism of various cell types.

This guide is designed for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of protocols to explain the underlying scientific principles and rationale for experimental design choices, ensuring a robust and reproducible workflow.

The Scientific Rationale: Why Compare 9-AzN Uptake in Different Cell Lines?